Dexamethasone isonicotinate

Übersicht

Beschreibung

Dexamethasonisonicotinat: ist ein synthetisches Glukokortikoid mit starken entzündungshemmenden und antiallergischen Eigenschaften. Es wird aufgrund seiner Fähigkeit, die Immunantwort zu modulieren und Entzündungen zu reduzieren, häufig in verschiedenen medizinischen Anwendungen eingesetzt. Diese Verbindung kann oral, inhalativ, topisch und parenteral verabreicht werden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Dexamethasonisonicotinat wird durch Veresterung von Dexamethason mit Isonicotinsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Esterbindung zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Esterbindung zu verhindern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Dexamethasonisonicotinat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Qualitätskontrollmaßnahmen wie Chromatographie und Spektroskopie werden eingesetzt, um die Synthese zu überwachen und die Konsistenz des Produkts zu gewährleisten .

Wirkmechanismus

Target of Action

Dexamethasone isonicotinate is a glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor , which is present in almost every vertebrate animal cell. The glucocorticoid receptor is involved in regulating the body’s immune response and acts as a potent anti-inflammatory agent .

Mode of Action

Upon binding to the glucocorticoid receptor, this compound triggers a series of events leading to the suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability . This results in a reduction of inflammation and immune response .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, genes involved in cytokine storm, and calcium signaling . It also upregulates CTLA-4, a protein receptor that downregulates immune responses .

Pharmacokinetics

It is known that dexamethasone, a similar compound, is metabolized by cyp3a4 enzymes in the liver . Dexamethasone also exhibits time-dependent pharmacokinetics, with its activity being induced when persistently administered, resulting in auto-induction .

Result of Action

The action of this compound leads to a decrease in inflammation and immune response. It inhibits the proliferation and differentiation of naïve T cells by attenuating the CD28 co-stimulatory pathway . It also reduces the abundance of Kv1.3 potassium channels in T cells and CD56dimNK cells, which leads to a decrease in calcium influx and interferon-gamma production .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of other drugs can affect its serum concentration . Additionally, the compound’s anti-inflammatory and anti-allergic actions may cause salt and water retention , which could be influenced by the patient’s diet and hydration status.

Biochemische Analyse

Biochemical Properties

Dexamethasone isonicotinate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of phospholipase A2, which reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, this compound interacts with glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to induce apoptosis in multiple myeloma cells by down-regulating nuclear factor-κB activity and activating caspase-9 through the release of second mitochondria-derived activator of caspase . In T cells, this compound upregulates CTLA-4 mRNA and protein, blocking CD28-mediated cell cycle entry and differentiation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene expression . This interaction leads to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. This compound also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators . Additionally, it can induce apoptosis in certain cell types by activating caspases and down-regulating anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that prolonged exposure to this compound is required to achieve maximum levels of apoptotic markers along with increased caspase-3 activation and DNA fragmentation . The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to excitotoxic cell death and oxidative injury in animals with neurologic disease . In rats, oral administration of this compound at doses up to 100 μg/kg bw/day for 90 days resulted in thymus involution and morphological changes in the adrenal gland . The compound’s effects are dose-dependent, with higher doses potentially causing more severe side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which 6-hydroxylates dexamethasone to 6α- and 6β-hydroxydexamethasone . Additionally, this compound can be reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and converted back to dexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 1 .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be administered orally, by inhalation, topically, and parenterally, allowing it to reach different tissues . The compound’s unintended mineralocorticoid action may cause salt and water retention, affecting its distribution within the body . Additionally, this compound interacts with transporters and binding proteins that influence its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Upon binding to glucocorticoid receptors, this compound translocates to the nucleus, where it modulates gene expression . This nuclear localization is essential for its anti-inflammatory and immunosuppressive effects. Additionally, this compound may interact with other subcellular compartments, such as mitochondria, to induce apoptosis in certain cell types .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dexamethasone isonicotinate is synthesized through the esterification of dexamethasone with isonicotinic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures such as chromatography and spectroscopy are employed to monitor the synthesis and ensure the consistency of the product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dexamethasonisonicotinat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.

Substitution: Substitutionsreaktionen können an bestimmten Stellen am Molekül auftreten, was zur Bildung von Derivaten führt

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Dexamethason-Derivate mit modifizierten pharmakologischen Eigenschaften. Diese Derivate können verwendet werden, um die Struktur-Wirkungs-Beziehung zu untersuchen und neue Therapeutika zu entwickeln .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird Dexamethasonisonicotinat als Modellverbindung verwendet, um die Reaktivität und Stabilität von Glukokortikoidestern zu untersuchen. Es wird auch bei der Synthese neuartiger Glukokortikoidderivate mit verbesserten therapeutischen Eigenschaften eingesetzt .

Biologie: In der biologischen Forschung wird Dexamethasonisonicotinat verwendet, um die Mechanismen der Glukokortikoidwirkung und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen. Es wird auch in Studien im Zusammenhang mit Entzündungen, Immunantwort und Zellsignalgebung verwendet .

Medizin: Medizinisch wird Dexamethasonisonicotinat zur Behandlung verschiedener entzündlicher und allergischer Erkrankungen eingesetzt. Es wird auch zur Behandlung von Autoimmunerkrankungen und als unterstützende Therapie bei der Krebsbehandlung eingesetzt .

Industrie: In der pharmazeutischen Industrie wird Dexamethasonisonicotinat bei der Formulierung verschiedener Arzneimittel eingesetzt. Es wird auch bei der Entwicklung von Arzneimittelverabreichungssystemen eingesetzt, um die Bioverfügbarkeit und therapeutische Wirksamkeit von Glukokortikoiden zu verbessern .

Wirkmechanismus

Dexamethasonisonicotinat entfaltet seine Wirkung, indem es an den Glukokortikoidrezeptor bindet, eine Art von Kernrezeptor. Nach der Bindung transloziert der Rezeptor-Liganden-Komplex in den Zellkern, wo er die Transkription von Zielgenen moduliert. Dies führt zur Unterdrückung von pro-inflammatorischen Zytokinen und zur Induktion von entzündungshemmenden Proteinen .

Molekulare Ziele und Pfade:

Glukokortikoidrezeptor: Das Hauptziel von Dexamethasonisonicotinat.

NF-κB-Signalweg: Die Hemmung des NF-κB-Signalwegs reduziert die Expression von pro-inflammatorischen Genen.

MAPK-Signalweg: Die Modulation des MAPK-Signalwegs beeinflusst die Zellproliferation und Apoptose.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Dexamethason: Ein eng verwandtes Glukokortikoid mit ähnlichen entzündungshemmenden Eigenschaften.

Prednisolon: Ein weiteres Glukokortikoid, das zur Behandlung von entzündlichen Erkrankungen eingesetzt wird.

Hydrocortison: Ein natürlich vorkommendes Glukokortikoid mit einem breiteren Anwendungsspektrum

Einzigartigkeit: Dexamethasonisonicotinat ist aufgrund seiner Esterbindung mit Isonicotinsäure einzigartig, wodurch seine Lipophilie erhöht wird und verschiedene Verabreichungswege möglich sind. Diese Modifikation beeinflusst auch seine Pharmakokinetik und Pharmakodynamik, wodurch es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der klinischen Praxis wird .

Eigenschaften

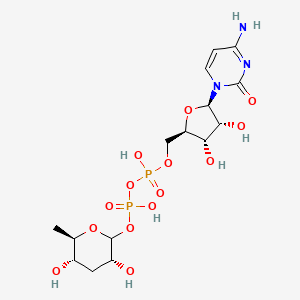

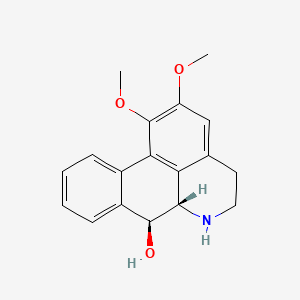

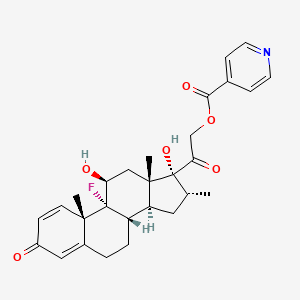

IUPAC Name |

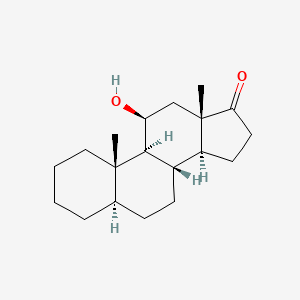

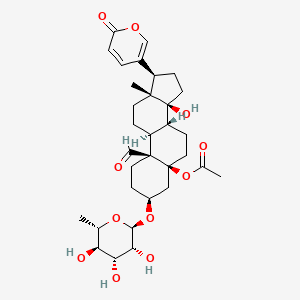

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTXJHAJMDGOFI-NJLPOHDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057690 | |

| Record name | Dexamethasone isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2265-64-7 | |

| Record name | Dexamethasone 21-isonicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone isonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone isonicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexamethasone isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE ISONICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LGC0BOA71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dexamethasone isonicotinate exert its anti-inflammatory effects?

A1: While the provided research focuses on the clinical applications of this compound, it's important to note that, like other corticosteroids, it primarily acts by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing the transcription of various genes involved in the inflammatory response. [, ] This typically leads to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory factors.

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research does not explicitly state the molecular formula and weight of this compound, it is a dexamethasone ester. Based on its structure, we can deduce its molecular formula to be C28H33NO6 and its molecular weight to be 479.57 g/mol.

Q3: Does this compound possess any known catalytic properties?

A3: this compound is not known to exhibit catalytic properties. Its primary mode of action involves binding to glucocorticoid receptors and modulating gene expression, not catalyzing chemical reactions.

Q4: Have there been any computational studies on this compound?

A4: The provided research primarily focuses on clinical studies and doesn't delve into computational modeling or QSAR studies for this compound.

Q5: How do structural modifications of this compound affect its activity?

A5: The research does not offer specific insights into the SAR of this compound or how structural modifications impact its activity, potency, or selectivity.

Q6: What are the SHE regulations surrounding this compound?

A6: The provided research predates contemporary SHE regulations and focuses on clinical observations and efficacy. Current SHE guidelines would need to be consulted for updated information.

Q7: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A7: While the research highlights its efficacy in asthma, [, , , , , , , , , , , , , , , ] it doesn't provide detailed insights into the specific ADME processes of this compound.

Q8: What in vivo models have been used to study this compound's effects on asthma?

A8: Research mentions the use of toluene diisocyanate (TDI)-sensitized subjects to induce asthmatic reactions in a controlled laboratory setting. [, ] These studies investigated the drug's ability to inhibit both early and late asthmatic responses, providing valuable insights into its in vivo efficacy.

Q9: Are there known cases of resistance to this compound?

A9: The research primarily focuses on its short-term efficacy and doesn't delve into potential long-term resistance mechanisms.

Q10: What are the potential long-term effects of this compound use?

A10: Although the research mentions the possibility of side effects, [, , , ] it doesn't offer a comprehensive analysis of potential long-term effects associated with this compound use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.